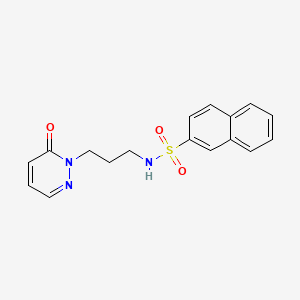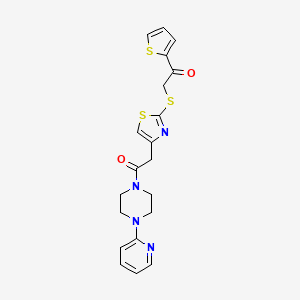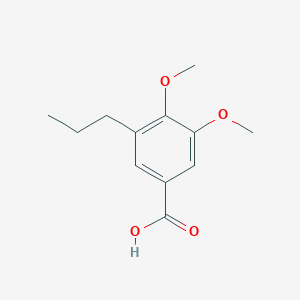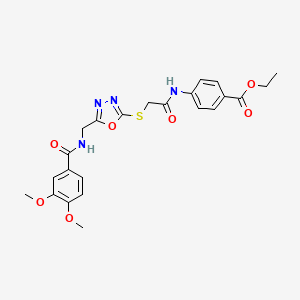
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperidine ring, and a piperazine ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . These techniques provide information about the functional groups present in the molecule and their arrangement .科学的研究の応用
Anticancer Agents
The compound’s structure suggests potential anticancer activity. Researchers have synthesized novel 1,2,4-triazole derivatives, including those containing the described piperidine and pyridazine moieties. These derivatives were evaluated against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against the Hela cell line, with IC50 values below 12 μM. Additionally, these derivatives exhibited selectivity for cancerous cells while sparing normal cells .
Drug Discovery and Medicinal Chemistry
Heterocyclic compounds, especially those with nitrogen atoms, play a crucial role in drug discovery. The 1,2,4-triazole ring is an essential scaffold due to its ability to form hydrogen bonds with various targets. Researchers explore derivatives like the one mentioned here to enhance pharmacokinetics, pharmacology, and toxicology properties. Understanding the binding modes of such compounds can aid in designing potent drugs .
Organic Synthesis
1,2,3-Triazoles, including 1,2,4-triazoles, find applications in organic synthesis. They participate in [3 + 2]-cycloaddition reactions, leading to diverse chemical transformations. Regioselective synthesis methods have been developed, allowing access to various triazole derivatives with potential applications .
Polymer Chemistry
1,2,3-Triazoles contribute to polymer chemistry, where they can serve as building blocks or functional groups. Their incorporation into polymer structures can impart specific properties, such as enhanced stability or reactivity .
Bioconjugation and Chemical Biology
Functionalized triazoles are valuable tools for bioconjugation. Researchers use them to label biomolecules, create bioorthogonal reactions, and study biological processes. The compound’s unique structure could be explored in this context .
Materials Science
1,2,4-Triazoles may find applications in materials science, such as in the design of novel materials with specific properties. Their ability to form stable complexes and participate in coordination chemistry makes them interesting candidates for material development .
作用機序
The mechanism of action of similar 1,2,4-triazole derivatives has been studied. For instance, some of these compounds have shown promising cytotoxic activity against various human cancer cell lines . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of target enzymes .
Safety and Hazards
将来の方向性
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the future research could focus on the optimization of the structure of this compound to improve its pharmacokinetics, pharmacological, and toxicological properties .
特性
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O3S/c28-19(24-8-10-26(11-9-24)31(29,30)16-3-4-16)15-2-1-7-25(12-15)17-5-6-18(23-22-17)27-14-20-13-21-27/h5-6,13-16H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZATRPEWZBEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)N4CCN(CC4)S(=O)(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845068.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2845072.png)
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2845073.png)
![1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2845078.png)
![1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2845082.png)

![2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2845084.png)




![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2845090.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2845091.png)